Erlotinib-13C6 Hydrochloride is a stable isotope-labeled derivative of erlotinib hydrochloride, which is primarily used in the treatment of certain types of cancer, particularly non-small-cell lung cancer and advanced pancreatic cancer. This compound is classified as a small molecule and functions as an epidermal growth factor receptor tyrosine kinase inhibitor. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in pharmacokinetic studies and metabolic research.
Erlotinib-13C6 Hydrochloride is derived from erlotinib hydrochloride, which was first synthesized for its therapeutic potential against cancer. The classification of this compound falls under small molecules that are approved for clinical use, with ongoing investigations into its efficacy in various therapeutic contexts. It is recognized under several identifiers including its CAS number 183321-74-6 and UNII J4T82NDH7E, and it is associated with the DrugBank identifier DB00530.
The synthesis of erlotinib hydrochloride typically involves a multi-step process starting from 3,4-dihydroxybenzoic acid. A modified synthesis method has been reported, which utilizes ammonium formate as a hydrogen donor in the presence of palladium/charcoal to reduce the 6-nitrobenzoic acid derivative to the corresponding amine. This method enhances safety by eliminating the need for high-pressure hydrogen gas and allows for catalyst recovery.
The molecular formula for erlotinib hydrochloride is , with a molecular weight of approximately 393.43 g/mol. Its structure features a quinazoline core substituted with an ethynyl group and methoxyethoxy side chains.
Erlotinib hydrochloride undergoes various chemical reactions during its synthesis, including:
These reactions are typically performed under mild conditions to maximize yield and minimize by-products, ensuring high purity of the final product.
Erlotinib functions primarily as an inhibitor of the epidermal growth factor receptor tyrosine kinase. By binding to the receptor, it prevents phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Erlotinib hydrochloride exhibits approximately 60% absorption after oral administration, with food significantly enhancing its bioavailability. Its half-life is about 36 hours, indicating prolonged action within the body.
Erlotinib-13C6 Hydrochloride has significant scientific applications, particularly in pharmacokinetics and drug metabolism studies. Its stable isotope labeling allows researchers to trace metabolic pathways and understand drug interactions more effectively. Furthermore, it aids in developing new derivatives with improved efficacy against resistant cancer cell lines.
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0